molecular formula C21H21N5O2 B2613364 N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251695-81-4

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2613364
CAS No.: 1251695-81-4
M. Wt: 375.432
InChI Key: AGJRCUKJXHFIAF-UHFFFAOYSA-N
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Description

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzamide group

Mechanism of Action

Target of Action

Triazole compounds, which include n-(1-(1-phenyl-1h-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target enzymes or receptors.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that multiple pathways could be affected.

Result of Action

Given the compound’s potential interaction with various enzymes and receptors , it can be inferred that it could have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Coupling with Piperidine: The triazole derivative is then coupled with a piperidine derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of Benzamide:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the piperidine and benzamide groups.

    N-(4-piperidinyl)benzamide: Contains the piperidine and benzamide groups but lacks the triazole ring.

    1-Phenyl-3-hydroxy-1,2,4-triazole: Another triazole derivative with different substituents.

Uniqueness

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is unique due to the combination of the triazole ring, piperidine ring, and benzamide group, which collectively contribute to its diverse chemical reactivity and broad range of applications in scientific research .

Properties

IUPAC Name

N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-20(16-7-3-1-4-8-16)22-17-11-13-25(14-12-17)21(28)19-15-26(24-23-19)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJRCUKJXHFIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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